2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol

Description

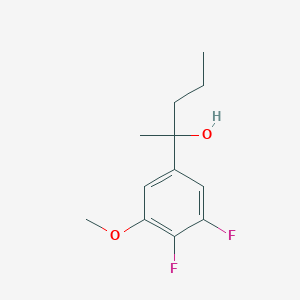

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol is a fluorinated secondary alcohol featuring a substituted phenyl ring and a pentanol chain. The phenyl group is substituted with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position, which collectively influence its electronic and steric properties.

Properties

IUPAC Name |

2-(3,4-difluoro-5-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-4-5-12(2,15)8-6-9(13)11(14)10(7-8)16-3/h6-7,15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULJFZCRKVQGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol typically involves the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with a suitable pentanol derivative under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The difluoromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

a. 2-(3,4-Difluoro-5-methoxyphenyl)-2-butanol

- Structure: Differs by a shorter butanol chain (C₄) instead of pentanol (C₅).

- This compound is listed as discontinued, suggesting challenges in synthesis or efficacy .

- Synthesis : Likely synthesized via similar routes, such as nucleophilic substitution or Grignard reactions, but shorter chains may affect stereoselectivity.

b. 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure: Replaces the pentanol with a boron-containing dioxaborolane group.

- Properties : Enhanced reactivity in Suzuki-Miyaura cross-coupling reactions due to the boronate ester. However, reduced stability in protic environments compared to the alcohol form .

Substituent Effects

- Fluorine’s small size minimizes steric hindrance .

- Methoxy Group : The 5-methoxy group donates electrons via resonance, counteracting fluorine’s electron withdrawal. This balance may influence acidity (pKa) and solubility .

Physicochemical Properties

- Oxygen Content: The mass percent of oxygen in 2-pentanol (13.3%) is lower than in ethanol (34.7%), reducing polarity and aqueous solubility compared to shorter-chain alcohols .

Biological Activity

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol is a compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl group attached to a pentanol backbone. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been explored for its effects against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogenic microorganisms, positioning it as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

| Aspergillus fumigatus | 0.75 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within microbial cells. The difluoromethoxy group enhances binding affinity to these targets, leading to inhibition of essential biochemical pathways necessary for microbial survival and replication.

Pharmacological Studies

Research has also explored the compound's potential therapeutic applications beyond antimicrobial activity. Its interactions with various biomolecules suggest possible implications in treating other conditions.

Case Study: Antifungal Activity

In a study investigating antifungal properties, this compound was tested against several fungal species, including Candida and Aspergillus. The results indicated effective inhibition at low concentrations, showcasing its potential as a lead compound for antifungal drug development .

Comparison with Similar Compounds

To understand its unique position in medicinal chemistry, it's important to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Difluoromethoxy group enhances binding |

| 2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol | Moderate | Shorter carbon chain |

| 3,4-Difluoro-5-methoxyphenylboronic acid | Low | Used primarily as a synthetic precursor |

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

- Mechanistic Studies: Elucidating the precise molecular pathways affected by the compound.

- Formulation Development: Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.